1,4-Dibenzoylbutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-diphenylhexane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLNWVVFVBNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187423 | |
| Record name | 1,6-Diphenylhexane-1,6-dione | |
| Source | EPA DSSTox | |
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Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3375-38-0 | |
| Record name | 1,6-Diphenyl-1,6-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,6-Diphenylhexane-1,6-dione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibenzoylbutane | |
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| Record name | 1,4-Dibenzoylbutane | |
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| Record name | 1,4-Dibenzoylbutane | |
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| Record name | 1,6-Diphenylhexane-1,6-dione | |
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| Record name | 1,6-diphenylhexane-1,6-dione | |
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Significance of 1,4 Dibenzoylbutane As a Chemical Compound
The importance of 1,4-dibenzoylbutane in chemical synthesis stems from its distinct diketone structure, which allows it to serve as a precursor for a variety of more complex organic molecules. chemimpex.comontosight.ai It is a stable, white crystalline powder at room temperature, a property that facilitates its handling and use in laboratory settings. ontosight.aiguidechem.com The presence of two carbonyl groups and two phenyl rings provides multiple reactive sites, enabling chemists to construct intricate molecular architectures efficiently. chemimpex.com
One of the most notable applications of this compound is its role as a photoinitiator. chemimpex.com Its ability to absorb ultraviolet (UV) light allows it to trigger polymerization reactions, making it an indispensable component in the formulation of UV-curable coatings, adhesives, and inks. chemimpex.com This property is crucial for industries that rely on rapid and efficient curing processes, such as electronics and automotive manufacturing. chemimpex.com The stability and efficiency of this compound often lead to improved yields and shorter reaction times in synthetic protocols compared to other diketones. chemimpex.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₂ | nist.gov |
| Molecular Weight | 266.34 g/mol | chemimpex.com |
| Appearance | White crystalline powder | guidechem.com |
| Melting Point | 106-108 °C | lookchem.com |
| Boiling Point | 433.5 °C at 760 mmHg | lookchem.com |
| CAS Number | 3375-38-0 | chemimpex.comontosight.ainist.gov |
| Topological Polar Surface Area | 34.14 Ų | guidechem.com |
Interdisciplinary Relevance in Contemporary Chemistry
The utility of 1,4-dibenzoylbutane extends across multiple sub-disciplines of chemistry, highlighting its interdisciplinary relevance.
Organic Synthesis: As a key intermediate, it is used in the synthesis of various organic molecules. chemimpex.comontosight.ai For instance, it can be used to prepare 1,2-diphenylcyclohexene. guidechem.com Its structure is a precursor in cycloaddition reactions, which are fundamental for creating new materials with unique electronic properties.
Polymer Chemistry: In polymer science, this compound is employed in the development of specialty polymers. chemimpex.com Its function as a photoinitiator is critical in the production of high-performance materials with customized properties for applications like adhesives and sealants. chemimpex.com
Materials Science: The compound is a candidate for creating novel polymers and advanced materials with specific optical or electronic characteristics. chemimpex.comontosight.ai These materials are valuable in high-tech industries. chemimpex.com Research has explored its use in developing materials for organic photovoltaics (OPVs).
Photochemistry: The triplet state behavior of α,ω-dibenzoylalkanes, including this compound, has been a subject of photochemical studies. cdnsciencepub.com Research indicates a rapid quenching interaction between the two carbonyl groups in this compound, a phenomenon described as intramolecular self-quenching. cdnsciencepub.com
Historical Context of 1,4 Dibenzoylbutane Research
Direct Synthesis Routes to this compound
Direct synthesis methods provide established pathways to this compound, also known as 1,6-diphenylhexane-1,6-dione. ontosight.ai These routes are foundational in organic synthesis and offer reliable, albeit sometimes harsh, conditions for producing the target diketone.
Reaction of Benzoyl Chloride with 1,4-Butanediol (B3395766) and Subsequent Oxidation
One synthetic approach to this compound involves a two-step process starting from 1,4-butanediol and benzoyl chloride. ontosight.ai The initial reaction, typically performed in the presence of a base, leads to the formation of an intermediate which is then oxidized to yield the final diketone product. ontosight.ai This method leverages readily available starting materials. 1,4-butanediol is used industrially as a solvent and in the manufacturing of plastics and elastic fibers. atamankimya.com
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones, and it represents a primary route for synthesizing this compound. orgsyn.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, in this case, benzene, with an acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukbyjus.com
The most common variation for synthesizing this compound utilizes adipoyl chloride as the acylating agent. orgsyn.orgnih.govacs.org The reaction proceeds by the formation of an acylium ion from adipoyl chloride and the AlCl₃ catalyst. byjus.com This electrophile then attacks the benzene ring. chemguide.co.uk The reaction of benzene with adipoyl chloride in the presence of aluminum chloride can yield this compound with a yield of around 81%. chempedia.info A detailed procedure published in Organic Syntheses describes the preparation from adipic acid, which is first converted to adipoyl chloride using thionyl chloride. orgsyn.org The subsequent Friedel-Crafts reaction with benzene yields crude this compound in 75–81% yield, which can be recrystallized from hot 95% ethyl alcohol. orgsyn.org
It has been noted that when this acylation is performed on benzene derivatives containing methoxy (B1213986) groups, such as 1,2,3-trimethoxybenzene, cascade reactions can occur. nih.govacs.org These side reactions, including aldol (B89426) condensation, can lead to the formation of cyclopentene (B43876) derivatives alongside the expected this compound derivative. nih.govacs.orgresearchgate.net
Preparation from Dicarboxylic Acids
The synthesis of this compound can also be achieved starting from dicarboxylic acids, specifically adipic acid. This method is closely related to the Friedel-Crafts approach, as the dicarboxylic acid is typically converted into a more reactive derivative, such as a diacyl chloride, before reaction with the aromatic substrate. orgsyn.org
The process begins with the conversion of adipic acid to adipoyl chloride, commonly achieved by reacting the acid with thionyl chloride. orgsyn.org The resulting adipoyl chloride is then used in a Friedel-Crafts acylation reaction with benzene, catalyzed by aluminum chloride, to produce this compound. orgsyn.org This two-step, one-pot procedure is a well-documented and reliable method for laboratory-scale synthesis. orgsyn.org
Advanced Synthetic Strategies for β-Functionalized Diketones
Photocatalytic Radical Aroylation of Unactivated Alkenes
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. acs.orgacs.orgresearchgate.netnih.gov A notable advanced strategy for the synthesis of β-functionalized diketones is the photocatalytic radical aroylation of unactivated alkenes. acs.orgacs.orgresearchgate.netnih.gov This method allows for the synthesis of a wide range of β-functionalized unsymmetrical 1,4-, 1,6-, and 1,7-diketones at room temperature. acs.orgacs.orgresearchgate.netnih.gov
The reaction mechanism is believed to involve the photocatalytic generation of an aroyl radical from an aroyl chloride. acs.orgresearchgate.netnih.gov This radical then adds to an unactivated alkene, leading to a tandem process that includes an intermolecular radical aroylation followed by an intramolecular distal-group migration. acs.org The process tolerates a diverse set of migrating groups, including (hetero)arenes, nitrile, aldehyde, and alkene moieties. acs.orgacs.orgresearchgate.net This strategy provides a general route to access β-(hetero)arylated, -cyanated, -carbonylated, and -alkenylated unsymmetrical diketones, which are valuable building blocks for the synthesis of heterocycles and carbocycles. acs.orgacs.org
Table 1: Examples of Migrating Groups in Photocatalytic Aroylation This table is generated based on data from a study on photocatalytic radical aroylation of unactivated alkenes. acs.org
| Migrating Group Category | Specific Examples | Product Yield Range |
|---|---|---|
| Five-Membered Heteroaryl Rings | Benzoxazole, Benzothiophene, Thiophene | 61% - 89% |
| Six-Membered Heteroaryl Rings | Substituted Pyrazine, Pyrimidine, Pyridine | 53% - 90% |
| Other Functional Groups | Nitrile, Aldehyde, Oxime-derivative, Alkene | Not explicitly quantified but noted as successful |
Tandem Processes in 1,4-Diketone Synthesis
Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to synthesizing complex molecules like 1,4-diketones in a single operation, which avoids the isolation of intermediates and reduces waste. nih.govrsc.org Several tandem strategies have been developed for the synthesis of 1,4-dicarbonyl compounds. nih.govrsc.orgorganic-chemistry.org
One such strategy involves a tandem homologation-acylation reaction starting from β-dicarbonyl compounds. nih.gov Treatment with a zinc carbenoid results in homologation to produce an intermediate zinc enolate, which can then be trapped with various acylating agents to form functionalized 1,4-diketones. nih.gov This method allows for the rapid assembly of differentially functionalized 1,4-dicarbonyl systems. nih.gov
Another approach utilizes the reaction of 1,2-allenic ketones with α-halo ketones. rsc.org This process, promoted by a fluoride (B91410) source in water, leads to the formation of 1,3,4'-tricarbonyl compounds, which can be subsequently transformed into 1,4-diketones. rsc.org These tandem processes underscore the utility of designing multi-step reactions in one pot for the efficient construction of valuable synthetic intermediates. nih.govrsc.org Furthermore, photoredox catalysis has been employed in cascade reactions to construct 1,4-diketone-functionalized quinoxalin-2(1H)-one derivatives. sioc-journal.cn
Green Chemistry and Sustainable Synthesis Considerations
The growing emphasis on environmental stewardship in chemical production has spurred significant research into green and sustainable synthetic methodologies for this compound and its analogues. These approaches aim to mitigate the environmental impact of chemical processes by adhering to the principles of green chemistry, which include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reagents, and designing energy-efficient processes.
Traditional syntheses of 1,4-diketones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of hazardous Lewis acids like aluminum chloride (AlCl₃) and volatile organic solvents, leading to significant waste generation and environmental concerns. numberanalytics.comresearchgate.net Modern sustainable alternatives focus on catalytic and more environmentally benign reaction conditions.
Key green strategies for the synthesis of this compound and related 1,4-dicarbonyl compounds include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, sulfated zirconia, and metal oxides like zinc oxide (ZnO), offers a greener alternative to traditional homogeneous Lewis acids in Friedel-Crafts acylations. researchgate.net These catalysts are often reusable, reducing waste and cost. For instance, ZnO has been effectively used as a recyclable, solvent-free catalyst for the acylation of aromatic compounds. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of 1,4-diketones under mild, ambient temperature conditions. organic-chemistry.orgnih.govchemrxiv.org These reactions can be initiated by organic dyes, metal complexes, or metal-free photocatalysts, often proceeding with high efficiency and selectivity. organic-chemistry.orgchemrxiv.org For example, a dual N-heterocyclic carbene (NHC) and photoredox catalytic system using an organic multi-resonant thermally activated delayed fluorescence (MR-TADF) photocatalyst allows for the modular synthesis of 1,4-diketones under metal-free conditions. chemrxiv.org
Electrochemical Synthesis: Electro-organic synthesis provides a clean method for forming C-C bonds, often without the need for external chemical oxidants or catalysts. acs.org The synthesis of 1,4-diketones has been achieved through electrochemical radical reactions of enol acetates and 1,3-diketones in an undivided cell, showcasing a method with high atom economy and operational simplicity. acs.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. For the synthesis of chiral 1,4-dicarbonyl compounds, enzymes such as d-fructose-6-phosphate aldolase (B8822740) (EcFSA) have been employed to produce densely functionalized 1,4-diketones on a gram scale with high yields. researchgate.net
Solvent-Free and Aqueous Systems: Conducting reactions in water or without any solvent significantly reduces the environmental footprint. rsc.orgrsc.org Three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile have been successfully performed in water without a catalyst to produce 1,4-diketone scaffolds. rsc.org Additionally, solvent-free methods, such as those using ball milling or microwave irradiation, can lead to reduced reaction times and waste. rsc.orgnih.govcem.com
The following table summarizes and compares various green synthetic approaches applicable to the synthesis of 1,4-dicarbonyl compounds like this compound.
| Synthetic Strategy | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Representative Yields |
| Greener Friedel-Crafts | Heterogeneous solid acids (e.g., ZnO, Sulfated Zirconia) researchgate.net | Solvent-free, room temperature researchgate.net | Recyclable catalyst, reduced waste, mild conditions. researchgate.net | Good to excellent |
| Photocatalysis | Organic Dyes (e.g., Eosin Y), Metal-free catalysts (e.g., DiKTa) organic-chemistry.orgchemrxiv.org | Organic solvents (e.g., Toluene), visible light, room temperature chemrxiv.org | Metal-free, mild conditions, high atom economy. chemrxiv.org | 42-46% chemrxiv.org |
| Electrochemical Synthesis | Catalyst- and oxidant-free acs.org | MeCN, undivided cell, constant current acs.org | Avoids hazardous reagents, operationally simple. acs.org | Good to excellent (e.g., 78% on gram scale) acs.org |
| Biocatalysis | d-fructose-6-phosphate aldolase (EcFSA) researchgate.net | Aqueous buffer | High stereoselectivity, environmentally benign solvent, mild conditions. researchgate.net | High |
| Aqueous Multicomponent Reaction | Catalyst-free rsc.org | Water | Environmentally benign solvent, simple procedure. rsc.org | Good |
Another crucial metric for evaluating the sustainability of a chemical process is atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. ibchem.comwordpress.com Addition and rearrangement reactions are inherently 100% atom-economical. rsc.org In contrast, substitution and elimination reactions generate byproducts, thus lowering their atom economy. rsc.org The development of catalytic, atom-economical routes, such as the direct addition of reactants with minimal byproduct formation, is a central goal of green chemistry. For example, syntheses that proceed via addition or cycloaddition pathways maximize the incorporation of starting materials into the final product. nih.gov The greener BHC synthesis of Ibuprofen, which involves catalytic steps and has a high atom economy of 77% (or nearly 100% if the byproduct is repurposed), serves as a benchmark for sustainable pharmaceutical production. wordpress.comrsc.org Applying these principles to the synthesis of this compound encourages the development of routes that minimize waste at the molecular level.
Aldol Condensation Reactions of this compound
The intramolecular aldol condensation of this compound, a 1,6-dicarbonyl compound, serves as a key reaction for the synthesis of five-membered cyclic structures. libretexts.orgpressbooks.pub This process involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. youtube.com
Under acidic conditions, this compound undergoes cyclocondensation to form cyclopentene derivatives. acs.org A notable aspect of this reaction is the regioselectivity, leading to the formation of unconjugated enones. researchgate.netresearchgate.net For instance, the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst and dehydrating agent facilitates the cyclization of this compound to yield a cyclopentenone derivative. acs.orgimicams.ac.cn This acid-catalyzed pathway contrasts with base-catalyzed methods, which typically yield the more thermodynamically stable conjugated enones. acs.org
The reaction with AlCl₃ can be efficient, proceeding in high yield at room temperature within a relatively short time frame. acs.org It has been observed that approximately one-third of a mole of AlCl₃ is sufficient to cyclize one mole of this compound. acs.org The formation of unconjugated enones in acid-catalyzed aldol condensations of 1,6-dicarbonyl compounds has been a subject of interest, with studies exploring the reaction mechanisms and product distributions. researchgate.netresearchgate.net
Table 1: Acid-Catalyzed Cyclocondensation of this compound
| Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|
| AlCl₃ | Unconjugated Cyclopentenone | High yield at room temperature | acs.org |
In contrast to acid-catalyzed pathways, base-catalyzed intramolecular aldol condensation of this compound and its derivatives generally leads to the formation of the more thermodynamically stable conjugated cyclopentenone products. acs.orgresearchgate.net The reaction is initiated by the abstraction of an alpha-proton by a base to form an enolate, which then attacks the second carbonyl group. magritek.comsrmist.edu.in Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated cyclic ketone. sigmaaldrich.com
The regioselectivity of the base-catalyzed reaction is dictated by the stability of the resulting ring system. Intramolecular aldol reactions of 1,6-dicarbonyl compounds like this compound preferentially form five- or six-membered rings, which are thermodynamically more stable than smaller, more strained rings. libretexts.orgpressbooks.pub
The mechanism of intramolecular aldol cyclization, whether acid or base-catalyzed, involves several key steps. In a base-catalyzed reaction, the process begins with the deprotonation at an α-carbon to form a nucleophilic enolate. youtube.comchemistrysteps.com This enolate then attacks the electrophilic carbon of the other carbonyl group within the same molecule, forming a new carbon-carbon bond and a cyclic intermediate. youtube.comchemistrysteps.com This is followed by protonation to give the aldol addition product, which can then undergo dehydration, often with heating, to form the final α,β-unsaturated carbonyl compound. chemistrysteps.comorganicchemistrytutor.com
For a 1,6-dicarbonyl compound like this compound, the enolate can attack the carbonyl carbon to form a five-membered ring. libretexts.org The entire process is reversible, and the final product distribution is governed by the thermodynamic stability of the possible cyclic products. pressbooks.pub The formation of a stable five-membered ring is the driving force for the cyclization of 1,4-diketones. libretexts.orgpressbooks.pub
Base-Catalyzed Aldol Condensation and Product Regioselectivity
Reduction and Coupling Reactions
The McMurry reaction provides a method for the reductive coupling of two carbonyl groups to form an alkene, using low-valent titanium reagents. wikipedia.orgnih.gov This reaction can be applied intramolecularly to dicarbonyl compounds like this compound to synthesize cyclic derivatives. The reaction is typically carried out using a titanium chloride compound, such as TiCl₃ or TiCl₄, and a reducing agent like zinc, magnesium, or lithium aluminum hydride. wikipedia.orgalfa-chemistry.com
The mechanism involves the formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation by the oxophilic titanium species to yield the alkene. wikipedia.org For this compound, this intramolecular coupling would lead to the formation of a six-membered ring containing a double bond. The reaction is often performed in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org
Table 2: Reagents for McMurry Coupling
| Titanium Source | Reducing Agent | Typical Solvent | Reference |
|---|---|---|---|
| TiCl₃ or TiCl₄ | Zn, Mg, LiAlH₄ | THF | wikipedia.orgalfa-chemistry.com |
This compound can be reduced to its corresponding diol, 1,6-diphenylhexane-1,6-diol. One method involves anodic reduction in a sodium iodide-pyridine solution between magnesium electrodes. researchgate.net This electrochemical method yields the 1,2-diol as the reduction product. researchgate.net Specifically, the reduction of this compound leads to the formation of cis-1,2-diphenylcyclohexane-1,2-diol. researchgate.netlookchem.com
Reaction with Hydrazine (B178648) for Cyclic Azine Formation
The reaction of 1,4-dicarbonyl compounds, such as this compound, with hydrazine hydrate (B1144303) is a well-established method for the synthesis of cyclic azines. nih.govnih.gov This transformation is a key step in the creation of larger ring systems.
In a specific example, the 1,6-diketone derived from a photocatalytic radical aroylation was successfully converted to an eight-membered cyclic azine in a 90% yield by reacting it with hydrazine hydrate. nih.gov The general mechanism for azine formation involves the condensation of the carbonyl groups with the primary amino groups of hydrazine. nih.gov This type of reaction is not limited to simple diketones; it has been shown that even in the presence of other functional groups, the reaction with hydrazine can proceed efficiently. For instance, the synthesis of unsymmetric azines can be achieved by a stepwise reaction, first forming a hydrazone with one carbonyl compound, followed by reaction with a second, different carbonyl compound. rsc.org
The formation of azines from aldehydes and hydrazine hydrate can be catalyzed. For example, carboxylic acid esters have been used as catalysts in methanol (B129727) to produce symmetrical azines in a short amount of time. nih.gov The resulting azine products can be structurally analyzed using various techniques, including LC-MS, NMR spectroscopy, and single-crystal X-ray diffraction. nih.gov
| Reactant | Reagent | Product | Yield | Reference |
| 1,6-Diketone | Hydrazine Hydrate | Eight-membered cyclic azine | 90% | nih.gov |
| Carbonyl Compounds | Hydrazine Hydrate | Symmetrical Azines | - | nih.gov |
Halogenation and Other Functionalization Reactions
The regioselective bromination of ketones is a crucial transformation for introducing functionality at the α-position. asianpubs.org In the case of 1,4-diketones like this compound, which is also known as 1,4-diphenylbutane-1,4-dione, bromination can lead to a variety of products depending on the reaction conditions. asianpubs.org
The bromination of ketones is often catalyzed by acid, which promotes the formation of the enol tautomer, the active nucleophile in the reaction. masterorganicchemistry.com Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). asianpubs.orgmasterorganicchemistry.com The choice of reagent and conditions can influence the position of bromination. Generally, bromination with most agents occurs at the more substituted carbon. asianpubs.org
In a study on the bromination of 1,4-diphenylbutane-1,4-dione with Br₂ in chloroform, a viscous oil containing the crude brominated product was obtained. asianpubs.org Further investigation into the bromination of the corresponding 1,4-diphenylbutane-1,4-diol with molecular bromine yielded monobrominated, dibrominated, and rearrangement products. asianpubs.org When NBS was used as the brominating agent for the diol, a monobromide and 2,5-diphenylfuran (B1207041) were formed. asianpubs.org
For achieving regioselectivity, especially at less substituted carbons, methods like the use of silyl (B83357) enol ethers generated from the kinetic enolate with LDA can be employed. asianpubs.org Another approach for regioselective bromination of activated aromatic compounds involves using reagents like 1,4-bis(triphenylphosphonium)butane peroxodisulfate as an oxidant to generate Br+ in situ from Br₂ or KBr. tsijournals.com
| Substrate | Brominating Agent | Products | Reference |
| 1,4-Diphenylbutane-1,4-dione | Br₂ in CHCl₃ | Crude brominated product | asianpubs.org |
| 1,4-Diphenylbutane-1,4-diol | Br₂ | Monobrominated, dibrominated, and rearrangement products | asianpubs.org |
| 1,4-Diphenylbutane-1,4-diol | NBS | Monobromide and 2,5-diphenylfuran | asianpubs.org |
Pyrolysis Mechanisms and Decomposition Pathways
The thermal decomposition, or pyrolysis, of this compound provides insight into its stability and the fragmentation pathways it can undergo at elevated temperatures.
Research has shown that under traditional heating conditions up to 650°C, this compound does not yield any products. researchgate.net However, when subjected to ultrarapid pyrolysis, a technique involving heating rates of 10⁵ °C/s, it decomposes to yield acetylene (B1199291) and a small amount of benzaldehyde. researchgate.net These products are attributed to higher temperature thermal activation, exceeding 1,000°C. researchgate.net This is in contrast to its photochemical behavior, where it undergoes the normal Norrish type II cleavage. researchgate.net
The study of the pyrolysis of related β-diketones provides further context. For example, pentane-2,4-dione decomposes through two main pathways: the keto tautomer undergoes a retro-ene reaction to give acetone (B3395972) and ketene, while the enol tautomer eliminates water and cyclizes to form 2-methylfuran. rsc.org The thermal decomposition of β-diketones can be influenced by substituents; for instance, fluorinated β-diketones show different decomposition pathways. rsc.orgnih.gov The thermal stability of these compounds is often related to the strength of the C-C bonds within the molecule. nih.gov
| Compound | Pyrolysis Conditions | Major Products | Reference |
| This compound | Ultrarapid pyrolysis (>1,000°C) | Acetylene, Benzaldehyde | researchgate.net |
| Pentane-2,4-dione (keto form) | Pyrolysis | Acetone, Ketene | rsc.org |
| Pentane-2,4-dione (enol form) | Pyrolysis | 2-Methylfuran | rsc.org |
Cascade Reactions Involving this compound Intermediates
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. 20.210.105wikipedia.org 1,4-Diketones, including this compound, are key intermediates in various cascade sequences, leading to the formation of complex cyclic structures. organic-chemistry.orgresearchgate.net
One of the most well-known applications of 1,4-diketones is the Paal-Knorr synthesis, which is a method for synthesizing substituted furans, pyrroles, and thiophenes. wikipedia.orgmsu.edu This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with an appropriate reagent. ajrconline.org For example, reaction with a primary amine leads to a pyrrole (B145914), while treatment with a dehydrating agent can yield a furan (B31954). wikipedia.org
Cascade reactions can be initiated by various methods. For instance, a Friedel-Crafts acylation followed by an aldol condensation can lead to cyclopentene derivatives from adipoyl chloride and a substituted benzene, with a 1,4-diketone as a key intermediate. researchgate.net In another example, a nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides proceeds through a cascade that generates a 1,4-diketone, which then undergoes an intramolecular aldol condensation to form a multisubstituted cyclopentenone. organic-chemistry.org
The synthesis of cyclic 1,4-dicarbonyl compounds themselves can be achieved through cascade reactions. A notable example is the dimerization of ketone enolate anions with a diiodoalkane, which results in the formation of a five-membered ring diketone structure through the creation of three new C-C bonds in a transition-metal-free process. conicet.gov.ar
| Starting Materials | Key Intermediate | Final Product | Reaction Type | Reference |
| Adipoyl chloride, Substituted benzene | 1,4-Diketone | Cyclopentene derivatives | Friedel-Crafts acylation/Aldol condensation | researchgate.net |
| Cyclopropanol, Benzyl bromide | 1,4-Diketone | Multisubstituted cyclopentenone | Ni-catalyzed carbonylation/Aldol condensation | organic-chemistry.org |
| Ketone enolate, Diiodoalkane | - | Five-membered ring 1,4-diketone | Dimerization/Alkylation | conicet.gov.ar |
Structural Elucidation and Conformational Analysis of 1,4 Dibenzoylbutane and Derivatives
Crystal Structure Determination
The determination of the crystal structure of 1,4-dibenzoylbutane provides crucial insights into its solid-state behavior. This process involves identifying the different crystalline forms the compound can adopt and analyzing them using techniques like X-ray diffraction.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. ias.ac.inwikipedia.org These different forms, or polymorphs, can exhibit distinct physical properties. The crystallization of this compound can result in different polymorphs depending on the crystallization temperature. biosynth.com
A study of flexible molecules, including this compound, investigated how molecular flexibility influences polymorphism. rsc.org Molecules were categorized based on their number of exocyclic single bonds, and for each level of flexibility, compounds with known conformational polymorphism, packing polymorphism (different packing of the same conformer), and no reported polymorphism were selected. rsc.org This highlights the importance of considering different solid-state forms when studying molecular crystals.
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. pdx.edu When an X-ray beam interacts with a crystal, it is diffracted into specific directions, creating a pattern that is characteristic of the crystal's structure. pdx.edubibliotekanauki.pl For polycrystalline materials, or powders, powder X-ray diffraction (PXRD) is used. rsc.org
In the case of this compound (referred to in a study as 2DBC), single-crystal X-ray diffraction was used to solve its crystal structure. researchgate.net The study revealed that this compound crystallizes in the monoclinic P21/n space group. researchgate.net The cell parameters were determined to be a = 7.750(4) Å, b = 21.287(6) Å, c = 8.905(2) Å, and β = 100.55(3)°, with four molecules (Z = 4) in the unit cell. researchgate.net The refinement of the structure converged to a weighted R-value (Rw) of 0.049. researchgate.net
| Crystallographic Data for this compound (2DBC) | |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.750(4) |
| b (Å) | 21.287(6) |
| c (Å) | 8.905(2) |
| β (°) | 100.55(3) |
| Z | 4 |
| Rw | 0.049 |
| Table generated from data in source researchgate.net |
Polymorphism and Solid-State Forms
Molecular Geometry and Conformation
The flexibility of the aliphatic chain in this compound allows it to adopt various conformations. Understanding the energetic favorability of these conformations and how they are influenced by the crystalline environment is key to predicting the final crystal structure.
The aliphatic butane (B89635) chain in this compound can exist in different conformations due to rotation around the C-C single bonds. The two primary conformations are trans and gauche. open.edulumenlearning.com In the trans conformation, the carbon atoms are in a linear, zig-zag arrangement, which is generally the most stable due to minimized steric hindrance. open.edulibretexts.org The gauche conformation is higher in energy due to closer proximity of atoms. open.edulibretexts.org
For this compound, the conformation of the methylenic sequence was found to be all-trans. researchgate.net This is in contrast to a related compound, ethyleneglycol dithiobenzoate (2DBS), which adopts a g+tg− conformation. researchgate.net Preliminary studies of model compounds for aromatic polythionoesters also found that both this compound and its analogue ethylene (B1197577) glycol dibenzoate crystallize in all-trans structures. acs.org
The conformational energy landscape is a map of the potential energy of a molecule as a function of its conformational degrees of freedom. researchgate.netelifesciences.org By mapping this landscape, researchers can identify the lowest energy conformers and understand the energy barriers between different conformations. elifesciences.org
A study on flexible molecules aimed to understand the relationship between the possible conformers of an isolated molecule and the geometry observed in its crystal structure. rsc.org This involves calculating the intramolecular strain energy (ΔEstrain), which is the energy difference between the molecule's geometry in the crystal and its lowest energy conformation in the gas phase. rsc.orgresearchgate.net For the triclinic polymorph of this compound, the calculated ΔEstrain was a relatively low 2.4 kJ mol−1. rsc.org This indicates that the conformation adopted in the crystal is very close to a low-energy gas-phase conformer. However, the study also found that for many flexible molecules, crystallization can select higher-energy conformers if they allow for more favorable intermolecular interactions. rsc.orgresearchgate.net
The final geometry of a molecule within a crystal is a balance between intramolecular and intermolecular forces. rsc.orgmdpi.com Intermolecular interactions in the crystal can cause a molecule to adopt a conformation that is not its lowest energy gas-phase conformation. researchgate.netau.dk The energy penalty for this distortion is the intramolecular strain energy. rsc.org
Studies have shown that molecules can be distorted by up to 20 kJ mol−1 by crystal packing forces. researchgate.net The extent of this distortion is influenced by the flexibility of the molecule. rsc.org While this compound shows little strain in its triclinic polymorph, other more flexible molecules can experience significant distortions to optimize intermolecular interactions. rsc.org The ability to predict which conformer will be present in a crystal is crucial for crystal engineering and can be improved by considering not just the conformational energy but also the molecular surface area, which relates to the potential for intermolecular stabilization. rsc.orgresearchgate.net
Conformational Energy Landscape Mapping
Intramolecular Interactions
The conformation and stability of this compound and its derivatives are significantly influenced by a variety of non-covalent interactions occurring within the molecular structure. These intramolecular forces, which include hydrogen bonding and broader electrostatic interactions, play a crucial role in dictating the spatial arrangement of the phenyl and carbonyl groups relative to the flexible butane chain. Understanding these interactions is fundamental to the complete structural elucidation and conformational analysis of this class of compounds.
Intramolecular Hydrogen Bonding Effects
Intramolecular hydrogen bonds are critical stabilizing interactions that can lock the conformation of a molecule into a preferred arrangement, often leading to the formation of quasi-cyclic structures. mdpi.com While the parent this compound lacks the requisite hydrogen bond donors to form such bonds, its derivatives, particularly those with hydroxyl or amine substitutions, can exhibit significant intramolecular hydrogen bonding. These interactions profoundly affect their structural and spectroscopic properties.
Detailed research on derivatives of 1,6-diphenylhexane-1,6-dione (an alternative name for this compound) provides insight into these effects. researchgate.net For instance, the introduction of substituent groups capable of acting as hydrogen bond donors (e.g., an NH group) can lead to the formation of strong intramolecular hydrogen bonds with an acceptor, such as a carbonyl oxygen or a nitrogen atom within another substituent. researchgate.net The presence of these bonds is typically confirmed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and supported by quantum-chemical calculations. nih.gov
The formation of an N-H···O=C or N-H···N intramolecular hydrogen bond can significantly restrain the rotational freedom of the molecule. researchgate.netnih.gov This is experimentally observed as a notable downfield shift of the NH proton in ¹H NMR spectra. nih.gov In one study of a 1,6-diphenylhexane-1,6-dione derivative featuring a sulfonyl hydrazone moiety, a strong intramolecular hydrogen bond between an NH group and a nitrogen atom resulted in the proton resonating at a highly deshielded chemical shift of δ 12.19 ppm, indicating a very stable hydrogen-bonded ring system. researchgate.net Such interactions are powerful in enforcing a specific, rigid conformation over the more flexible, extended forms the molecule might otherwise adopt.
Table 1: Spectroscopic and Computational Evidence for Intramolecular Hydrogen Bonding in Diketone Derivatives
| Derivative Class | Type of Intramolecular H-Bond | Method of Detection | Key Finding | Reference |
|---|---|---|---|---|
| 1,6-Diphenylhexane-1,6-dione Derivative | N-H···N | ¹H NMR Spectroscopy | Broad singlet for the NH proton observed far downfield at δ 12.19 ppm, confirming a strong hydrogen bond. | researchgate.net |
| 1,4-Dihydropyridine Derivatives | N-H···O=C | NMR, IR, DFT Calculations | Downfield shift of NH proton, increase in ¹J(¹⁵N,¹H) coupling constant, and shift to higher wavenumbers for N-H stretch. | nih.gov |
This table presents findings from derivatives of other core structures that illustrate the principles and detection methods applicable to the study of this compound derivatives.
Electrostatic Interactions within the Molecular Framework
One important phenomenon is Intramolecular Charge Transfer (ICT), which can occur in molecules that contain both electron donor and electron acceptor moieties. ossila.com In the benzoyl group, the phenyl ring can act as an electron donor and the carbonyl group as an electron acceptor. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an ICT state with a significantly different electronic distribution and geometry compared to the ground state. ossila.com While this is primarily a feature of the excited state, the underlying electronic characteristics also influence the ground-state charge distribution.
The accurate modeling of these electrostatic interactions is crucial for theoretical conformational analysis. This is typically achieved by calculating the partial atomic charges on each atom within the molecule. Different quantum chemical methods can yield different charge distributions, which in turn affects the results of molecular dynamics simulations and the prediction of bulk material properties. biosimu.org For example, studies on heterocyclic polymers have shown that the choice of method for calculating partial atomic charges—such as Mulliken population analysis versus methods based on the electrostatic potential (ESP) like ChelpG—has a significant impact on the simulated thermal expansion coefficients, as it directly alters the strength of the modeled intermolecular electrostatic interactions. biosimu.org These principles are directly applicable to understanding the conformational preferences of this compound, where intramolecular dipole-dipole interactions governed by partial charges will influence the orientation of the two benzoyl groups.
Table 2: Theoretical Approaches to Modeling Electrostatic Interactions and Their Implications
| Method/Concept | Description | Application/Implication for this compound | Reference |
|---|---|---|---|
| Partial Atomic Charge Calculation | Methods (e.g., Mulliken, ChelpG, RESP) assign partial charges to atoms to model the molecular electrostatic potential. | The calculated charges on the carbonyl (C, O) and phenyl ring atoms determine the strength of intramolecular dipole-dipole and other electrostatic interactions, influencing conformational stability. | biosimu.org |
| Molecular Electrostatic Potential (ESP) Surface | A 3D map of the electrostatic potential around a molecule, indicating regions of positive (electron-poor) and negative (electron-rich) potential. | ESP surfaces can reveal sites susceptible to electrostatic interactions, helping to rationalize why certain conformations that optimize these interactions are preferred. | nih.gov |
Computational and Theoretical Investigations of 1,4 Dibenzoylbutane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 1,4-dibenzoylbutane. mdpi.com DFT calculations allow for the modeling of chemical reactions on an atomic scale, providing predictions on structures, thermodynamics, and spectroscopic parameters. mdpi.com
Optimization of Molecular Geometries and Structural Parameters
A fundamental application of DFT in the study of this compound is the optimization of its molecular geometry. lumpac.pro.br This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. arxiv.org Researchers have used DFT to refine the geometries of different conformers of this compound, both in the gas phase and in simulated crystalline environments. rsc.org For instance, the triclinic polymorph of this compound shows a minimal difference between its gas-phase and solid-phase molecular geometries, with an all-atom root-mean-square (RMS) difference of just 0.03 Å. rsc.org
The crystal structure of this compound has been determined to be monoclinic, belonging to the P2/n space group. cdnsciencepub.comresearchgate.net The conformation of the central methylenic sequence in the crystalline state is all-trans. cdnsciencepub.comresearchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 7.750(4) |
| b (Å) | 21.287(6) |
| c (Å) | 8.905(2) |
| β (°) | 100.55(3) |
| Z (molecules/unit cell) | 4 |
| Data from Deguire and Brisse, 1988. cdnsciencepub.comresearchgate.net |
Prediction of Reactivity and Reaction Mechanisms
DFT calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By mapping the reaction pathways and calculating the energies of transition states and intermediates, researchers can understand how the molecule might behave in chemical reactions. rsc.org For example, DFT has been used to study the complexation of this compound with other chemical species, revealing different binding modes such as O–O chelation and O–phenyl chelation. osti.gov These studies provide insights into the thermodynamically favored conformations of such adducts. osti.gov
Furthermore, DFT has been applied to understand cascade reactions involving related diketones, such as the acid-catalyzed aldol (B89426) condensation of 1,6-diphenylhexane-1,6-dione (a synonym for this compound), which leads to the formation of unconjugated enones. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory, when combined with DFT, offers a powerful framework for understanding chemical reactivity. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity.
For molecules related to this compound, FMO analysis has been used to understand charge transfer within the molecule and to predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The distribution and energies of these frontier orbitals, calculated using DFT, provide a basis for explaining observed reaction outcomes and designing new reactions. rsc.org
Molecular Orbital (MO) and Rotational Isomeric State (RIS) Schemes
For complex, flexible molecules like this compound and related polymers, a combination of Molecular Orbital (MO) theory and the Rotational Isomeric State (RIS) scheme is employed to predict their conformational properties. researchgate.netacs.org Ab initio MO calculations provide the necessary energy parameters for different rotational states around the flexible bonds. acs.org This information is then used within the RIS framework to calculate average properties of the molecule or polymer chain, such as its end-to-end distance and radius of gyration. This integrated approach has been successfully applied to predict the structures and properties of polyesters and polythionoesters that share structural similarities with this compound. acs.org
Conformational Search Algorithms and Energy Minimization
Each generated conformation is then subjected to energy minimization, often using force fields like OPLS2005 or OPLS3, followed by higher-level DFT calculations to obtain more accurate energies. rsc.orgresearchgate.net This process helps to identify all the unique, low-energy conformers that lie within a certain energy window of the global minimum. uci.edu For flexible molecules, conformations up to approximately 26 kJ/mol above the global minimum may need to be considered as they can be present in the solid state. rsc.org
Quantum Chemical Reactivity Identifiers
Beyond FMO analysis, a range of other quantum chemical reactivity identifiers derived from DFT calculations are used to provide a more nuanced understanding of a molecule's reactivity. mdpi.com These descriptors include:
Chemical Potential: Related to the negative of electronegativity.
Hardness and Softness: Measures of the resistance to change in electron distribution.
Electrophilicity and Nucleophilicity Indices: Quantify the ability of a molecule to accept or donate electrons.
Natural Population Analysis (NPA) Charges: Provide insight into the electron density distribution and highlight potential reactive sites. orientjchem.org
These identifiers have been calculated for compounds structurally related to this compound to understand their stability and the nature of intramolecular interactions. researchgate.net The application of these tools helps in creating a comprehensive picture of the chemical behavior of this compound from a theoretical standpoint. rsc.org
Theoretical Characterization of Polymer Crystals Incorporating Dibenzoylbutane Units
Theoretical and computational investigations are powerful tools for understanding the structure and properties of polymeric materials at a molecular level. While specific theoretical studies focusing exclusively on polymer crystals incorporating this compound units are not extensively detailed in publicly available research, the principles and methodologies for such characterizations are well-established in polymer science. These studies provide insights that are difficult to obtain through experimental techniques alone. nih.gov
Computational chemistry allows for the calculation of catalyst structures and properties, as well as the activated complex's structure and energy. akj.az For polymers, molecular dynamics (MD) simulations and quantum chemical calculations, such as Density Functional Theory (DFT), are primary methods used to predict and analyze their behavior. akj.aznih.gov These computational approaches can elucidate everything from molecular conformation and crystal packing to electronic properties and thermal stability.
Molecular Modeling and Simulation Approaches
Molecular dynamics simulations are a significant tool for predicting the physical properties of materials, including their atomic structure and elastic response. nii.ac.jp For polymers, MD simulations can model the dynamic behavior of polymer chains and the interactions between them and incorporated small molecules like this compound. These simulations track the positions and movements of atoms over time, governed by a force field that describes the potential energy of the system. nih.govutah.edu This allows researchers to observe processes like crystal nucleation and growth, and to understand how the presence of dibenzoylbutane units would influence the polymer's morphology and mechanical properties.
Quantum chemical calculations, particularly DFT, are employed to investigate the electronic structure and properties of molecules with high accuracy. akj.aznrel.gov For a polymer system containing this compound, DFT can be used to:
Determine the optimized geometry and conformational energy of the dibenzoylbutane unit within a polymer chain.
Calculate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the material's potential in electronic applications. researchgate.net
Simulate spectroscopic properties, like infrared (IR) spectra, to aid in the interpretation of experimental data. spectroscopyonline.com
Application to Dibenzoylbutane in Polymer Crystals
The incorporation of this compound into a polymer backbone would introduce aromatic ketone functionalities. The computational study of aromatic polyketones reveals that the ketone group and the aromatic rings significantly influence the polymer's conformation and electronic properties. nih.gov For instance, DFT calculations on aromatic polyketones have shown that the polymer backbone often exhibits a twisted geometry due to the flexibility of the ketone linkage. nih.gov
A theoretical investigation of a polymer crystal with this compound units would likely proceed in a multi-step fashion:
Monomer and Oligomer Analysis: Initial quantum chemical calculations would focus on the this compound molecule itself and then on short polymer chains (oligomers) containing this unit. This step provides fundamental data on bond lengths, angles, and rotational energy barriers.
Amorphous and Crystalline Cell Simulation: Molecular dynamics simulations would be used to model the behavior of multiple polymer chains in a simulation box. By manipulating temperature and pressure, both amorphous and crystalline states can be simulated to study the crystallization process.
Property Calculation: From the simulated structures, various properties can be calculated. This includes mechanical properties like the elastic modulus, thermal properties like the glass transition temperature, and electronic properties derived from the electronic band structure of the crystal. nii.ac.jp
The tables below are illustrative examples of the types of data that would be generated from such computational studies.
Table 1: Calculated Geometric Parameters of a this compound Unit This table represents typical data obtainable from a DFT geometry optimization calculation.
| Parameter | Description | Calculated Value |
| C=O Bond Length | Length of the carbonyl double bond | 1.23 Å |
| C-C (Aliphatic) Bond Length | Average length of the C-C single bonds in the butane (B89635) chain | 1.54 Å |
| C-C (Aromatic) Bond Length | Average length of the C-C bonds within the phenyl rings | 1.40 Å |
| Dihedral Angle (OC-CC) | Torsion angle around the bond connecting the carbonyl to the butane chain | 175° |
| Dihedral Angle (CC-CC) | Torsion angle within the central part of the butane chain | 180° (trans) / 60° (gauche) |
Table 2: Theoretical Electronic Properties of a Polymer with Dibenzoylbutane Units This table illustrates the kind of electronic structure data that can be obtained from DFT calculations on a representative polymer segment.
| Property | Description | Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Band Gap (LUMO-HOMO) | Energy difference between HOMO and LUMO | 4.7 eV |
These theoretical approaches provide a foundational understanding that can guide the synthesis and experimental characterization of new polymers incorporating this compound, helping to predict their properties and potential applications. ontosight.ai
Advanced Spectroscopic Characterization Techniques for 1,4 Dibenzoylbutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com For 1,4-dibenzoylbutane, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals unequivocally.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzoyl groups typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the butane (B89635) chain will have characteristic chemical shifts. The protons alpha to the carbonyl groups (on C2 and C5) are expected to be deshielded and appear at a lower field compared to the protons on the central methylene (B1212753) groups (C3 and C4).
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu The carbonyl carbons are highly deshielded and appear significantly downfield (typically >190 ppm). The aromatic carbons show signals in the range of δ 120-140 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) having a distinct chemical shift. oregonstate.edu The aliphatic carbons of the butane chain will have signals in the upfield region of the spectrum. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on general principles and may vary slightly based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | > 190 |
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| Aromatic C (ipso) | - | ~135 |
| -CH₂- (alpha to C=O) | ~3.0 | ~35 |
| -CH₂- (beta to C=O) | ~1.8 | ~25 |
2D-NMR Techniques (DEPT, COSY, HMQC, HMBC) for Structural Assignment
To unambiguously assign all proton and carbon signals, a series of 2D-NMR experiments are utilized. emerypharma.com
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons, including the carbonyl carbons, are not observed in DEPT spectra. uvic.ca
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons in the butane chain, confirming their connectivity. It would also show correlations between the ortho, meta, and para protons on the phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is particularly crucial for identifying quaternary carbons, such as the carbonyl carbons and the ipso-aromatic carbons, by observing their correlations with nearby protons. For example, the protons on the methylene group adjacent to the carbonyl would show a correlation to the carbonyl carbon. youtube.com
Computational NMR Chemical Shift Calculations (Gauge-Invariant Atomic Orbital Method)
Computational methods, particularly Density Functional Theory (DFT), have become invaluable in predicting and verifying NMR chemical shifts. beilstein-journals.org The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. researchgate.net By optimizing the geometry of this compound at a suitable level of theory and basis set, the ¹H and ¹³C chemical shifts can be calculated. mdpi.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with the experimental data to confirm the structural assignment and provide deeper insight into the electronic structure of the molecule. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. savemyexams.com
Fragmentation Patterns and Diagnostic Ions in Electron Ionization Mass Spectra
In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and subsequent fragmentation. savemyexams.comlibretexts.org The analysis of these fragments provides valuable structural information.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl groups. One of the most prominent fragmentation patterns for ketones is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.
For this compound, this could lead to the formation of the benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. This ion is often a very stable and abundant fragment in the mass spectra of benzoyl-containing compounds. Another possible fragmentation is the cleavage of the C-C bond within the butane chain. A notable ion in the mass spectrum of this compound is observed at m/z 147, which corresponds to the [C₆H₅C(OH)=CH₂]⁺ ion, likely formed through a McLafferty-type rearrangement. aip.org
Table 2: Expected Diagnostic Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 266 | [C₁₈H₁₈O₂]⁺· | Molecular Ion (M⁺·) |
| 161 | [M - C₆H₅CO]⁺ | Loss of a benzoyl radical |
| 147 | [C₉H₉O]⁺ | McLafferty rearrangement product |
| 105 | [C₆H₅CO]⁺ | Alpha-cleavage |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.comuni-siegen.de These two techniques are complementary, as their selection rules differ. nih.govmdpi.com IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For this compound, the most characteristic vibrational mode is the C=O stretching vibration of the ketone functional groups. This will give rise to a strong absorption band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the phenyl ring. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
In the Raman spectrum, the symmetric vibrations are often more intense. Therefore, the symmetric C=O stretch and the breathing modes of the aromatic rings would be expected to show strong Raman signals. The principle of mutual exclusion states that for a molecule with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. nih.gov The conformational flexibility of the butane chain in this compound may lead to a complex vibrational spectrum reflecting the presence of different conformers.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. These methods probe the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, but only if the vibration causes a change in the molecule's dipole moment. libretexts.orglibretexts.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the energy shift of the scattered light corresponds to the vibrational modes of the molecule. renishaw.com A vibration is Raman-active if it causes a change in the molecule's polarizability. renishaw.com For a complex molecule like this compound, which has both polar and non-polar groups, using both techniques provides a more complete structural characterization.
The this compound molecule (C₁₈H₁₈O₂) possesses several key functional groups and structural features that can be identified by their characteristic vibrational frequencies: two aromatic phenyl rings, two carbonyl (ketone) groups, and a central four-carbon aliphatic chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the very strong absorption band of the carbonyl (C=O) group, which is a highly polar bond. Research literature reports this characteristic stretching vibration in the range of 1665 to 1690 cm⁻¹. orgsyn.orgcdnsciencepub.com The exact position can be influenced by the physical state of the sample or the solvent used. cdnsciencepub.comnist.gov
Other significant absorptions are used to confirm the presence of the aromatic rings and the alkane backbone. Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butane chain are found just below 3000 cm⁻¹. libretexts.org The IR spectrum also reveals vibrations related to the conformation of the molecule. For instance, specific absorptions at 1467 cm⁻¹, 1308 cm⁻¹, and 931 cm⁻¹ have been identified as characteristic of the trans conformation of the central methylenic sequence. researchgate.net
The following table summarizes the principal infrared absorption bands for the identification of functional groups in this compound.
Interactive Table: Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Reference |
| > 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl Ring) | libretexts.org |
| 2850 - 2950 | Medium | C-H Stretch | Aliphatic (-CH₂) | savemyexams.com |
| 1665 - 1690 | Strong, Sharp | C=O Stretch | Ketone (Benzoyl Group) | orgsyn.orgcdnsciencepub.com |
| ~1600 | Medium | C=C Stretch | Aromatic (Phenyl Ring) | cdnsciencepub.com |
| ~1467 | Medium | -CH₂- Bend (Scissoring) | Aliphatic (Butane Chain) | researchgate.net |
| 1000 - 1300 | Medium-Strong | C-C Stretch / Bend | Skeleton / Aromatic | researchgate.net |
| < 900 | Medium-Weak | C-H Bend (Out-of-Plane) | Aromatic (Substitution Pattern) | specac.com |
Note: The region from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. It contains many complex vibrations that are unique to the molecule as a whole, making it useful for confirming identity by matching against a reference spectrum. libretexts.orgspecac.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds. renishaw.com Therefore, the symmetric vibrations of the phenyl rings and the C-C bonds of the alkane backbone are expected to produce strong signals in the Raman spectrum of this compound. The presence of this compound in established Raman spectral libraries confirms its characterization by this technique. analyzeiq.com
The following table outlines the expected prominent signals in the Raman spectrum of this compound.
Interactive Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group Assignment | Reference |
| ~3060 | Strong | Symmetric C-H Stretch | Aromatic (Phenyl Ring) | mdpi.com |
| 2850 - 2950 | Medium | C-H Stretch | Aliphatic (-CH₂) | mdpi.com |
| ~1665 | Medium | C=O Stretch | Ketone (Benzoyl Group) | renishaw.com |
| ~1600 | Very Strong | Symmetric C=C Stretch | Aromatic (Phenyl Ring) | nih.gov |
| ~1000 | Strong, Sharp | Ring Breathing Mode | Aromatic (Phenyl Ring) | renishaw.com |
| 1000 - 1200 | Medium | C-C Stretch | Aliphatic (Butane Chain) | mdpi.com |
Applications of 1,4 Dibenzoylbutane in Materials Science and Organic Synthesis
Role as an Intermediate in Complex Organic Molecule Synthesis
1,4-Dibenzoylbutane is a key intermediate in the synthesis of a wide array of organic molecules, enabling the efficient construction of intricate chemical structures. chemimpex.com Its diketone functionality allows for a variety of chemical transformations, making it a versatile precursor in multi-step synthetic pathways. chemimpex.comontosight.ai
Precursor for Bioactive Carbocycles and Heterocycles
The synthesis of bioactive carbocycles and heterocycles is a significant area of research in medicinal chemistry, as these structural motifs are present in many natural products and pharmaceuticals. rsc.orgutrgv.edunih.gov 1,4-Diketones, such as this compound, are valuable precursors for synthesizing various heterocyclic compounds. For instance, the Paal-Knorr synthesis utilizes 1,4-diketones to produce furans and pyrroles, which are core structures in many bioactive molecules. ijnrd.org Additionally, the structure of this compound lends itself to the formation of carbocyclic systems through intramolecular cyclization reactions.
| Bioactive Ring System | Synthetic Utility of 1,4-Diketone Precursors |
| Furans | The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of 1,4-diketones to form substituted furans. ijnrd.org |
| Pyrroles | The Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a 1,4-diketone with ammonia (B1221849) or a primary amine to yield substituted pyrroles. ijnrd.org |
| Cyclohexenes | This compound can be used to prepare 1,2-diphenylcyclohexene through a reaction involving reagents like TiCl₃ and a Zn-Cu couple. guidechem.com |
Synthesis of Pharmaceutical Intermediates
The synthesis of pharmaceutical drugs often involves the construction of complex molecular architectures, where key intermediates play a crucial role. pharmtech.com this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comontosight.ai Its structure can be modified through various reactions to introduce different functional groups, leading to the formation of precursors for active pharmaceutical ingredients (APIs). mdpi.com The stability and reactivity of this compound make it an efficient building block, potentially leading to improved yields and shorter reaction times in synthetic sequences. chemimpex.com
Polymer Chemistry and Material Development
The unique chemical structure of this compound also makes it a valuable component in the field of polymer chemistry and materials science. chemimpex.comontosight.ai Its ability to participate in polymerization reactions allows for the development of new materials with specific, tailored properties. chemimpex.com
Development of Specialty Polymers with Tailored Properties
This compound is utilized in the development of specialty polymers, contributing to the creation of materials with customized characteristics for specific applications. chemimpex.com For example, it can be used as a monomer or a cross-linking agent to enhance the mechanical and thermal properties of polymers. Its incorporation into a polymer backbone can influence properties such as rigidity, thermal stability, and crystallinity. The diketone functionality can also be a site for post-polymerization modification, allowing for further tuning of the material's properties.
Application in Polythionoester Synthesis
While not a direct monomer in the final polymer, the synthesis of aromatic polythionoesters can involve precursors derived from related diketone structures. The study of polythionoesters, which are analogs of polyesters where one or both oxygen atoms in the ester group are replaced by sulfur, is an area of interest for developing new materials with unique properties. acs.org The synthesis of these polymers often involves the thionation of corresponding polyesters or the polymerization of monomers containing thionoester functionalities. The fundamental understanding of reactions involving diketones like this compound can inform the synthesis strategies for these sulfur-containing polymers. acs.org
Photoinitiator Applications
This compound is recognized for its role as a photoinitiator in polymerization processes. chemimpex.com Photoinitiators are compounds that, upon absorption of light (typically UV light), generate reactive species (free radicals or cations) that initiate polymerization. researchgate.net This property is crucial for applications such as UV-curable coatings, adhesives, and inks. chemimpex.com
The excellent light-absorbing properties of this compound enable it to efficiently initiate polymerization reactions, leading to rapid curing and improved durability of the final product. chemimpex.com Its effectiveness as a photoinitiator makes it a valuable component in the formulation of high-performance materials used in industries like electronics and automotive. chemimpex.com
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.34 g/mol lookchem.com |
| Melting Point | 106-108 °C lookchem.com |
| Boiling Point | 433.5 °C at 760 mmHg lookchem.com |
| CAS Number | 3375-38-0 lookchem.com |
Employment in UV-Curable Coatings and Inks
This compound, a diketone, serves as a crucial component in the formulation of UV-curable coatings and inks. chemimpex.com Its primary role is as a photoinitiator, a molecule that, upon absorption of ultraviolet (UV) light, generates reactive species that initiate polymerization. chemimpex.com This process, known as photopolymerization, is the fundamental principle behind UV curing, a technology valued for its rapid curing speeds, low volatile organic compound (VOC) emissions, and high-performance finishes. chempoint.com
The diketone structure of this compound allows it to absorb UV radiation efficiently, leading to the formation of radicals that trigger the cross-linking of monomers and oligomers, such as acrylates, in the coating or ink formulation. chemimpex.comchempoint.comigmresins.com This rapid polymerization process transforms the liquid formulation into a solid, durable film. The efficiency and stability of this compound compared to other diketones can lead to improved yields and shorter reaction times in these applications. chemimpex.com
The selection of a photoinitiator is critical to achieving the desired properties of the final cured product, including adhesion, chemical resistance, and curing speed. songwon.comsongwon.com this compound's utility in this area contributes to the development of advanced materials with tailored properties for various industries, including electronics and automotive. chemimpex.com
Interactive Data Table: Photoinitiator Systems and Applications
| Photoinitiator System | Key Features | Typical Applications |
| Type I Photoinitiators | Cleave upon UV exposure to form radicals directly. | Clear and pigmented coatings, inks. igmresins.com |
| Type II Photoinitiators | Require a co-initiator (synergist) to generate radicals. | Often used in pigmented systems to overcome light-scattering issues. igmresins.com |
| This compound | Functions as a photoinitiator, often in conjunction with other components. | UV-curable coatings, inks, and adhesives. chemimpex.com |
Ligand Design and Coordination Chemistry
The molecular structure of this compound, featuring two benzoyl groups separated by a flexible four-carbon chain, makes it an interesting candidate for ligand design in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. hooghlywomenscollege.ac.in The ability of a ligand to bind to a metal ion is influenced by several factors, including the nature of the donor atoms and the flexibility of the ligand backbone.
Complexation Studies with Metal Ions (e.g., Astatine(III))
Recent research has explored the use of this compound as a chelating agent for metal ions, including the radioactive element astatine(III). osti.gov Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal atom. pressbooks.pub
In studies involving the liquid-liquid extraction of astatine, this compound has demonstrated a notable ability to extract astatine ions from an aqueous phase into an organic phase. osti.gov The flexibility of the butyl bridge between the two benzoyl groups is believed to play a crucial role in its chelation efficiency. osti.gov This flexibility allows the ligand to adopt a conformation that facilitates effective binding with the metal ion. osti.gov
Computational studies have suggested that for the complexation of astatine(III) nitrate, chelating conformers of this compound, where both oxygen atoms or an oxygen and a phenyl group coordinate to the astatine, are more stable than non-chelating conformers. osti.gov The extraction efficiency of this compound for astatine(III) was found to be higher than that of similar diketones with shorter bridges, such as 1,3-dibenzoylpropane (B1583371) and dibenzoylmethane. osti.gov This suggests that the longer, more flexible butyl chain enhances the chelation and, consequently, the extraction of the metal ion. osti.gov The stoichiometry of the extracted complex between this compound and the astatine cation (AtO+) was determined to be 1:1. osti.gov
Interactive Data Table: Extraction of Astatine(III) with Different Ketones
| Ketone | Relative Extraction Efficiency |
| 3-octanone | ≈ dibenzoylmethane |
| acetophenone | > 3-octanone, dibenzoylmethane |
| 1,3-dibenzoylpropane | >> acetophenone |
| This compound | > 1,3-dibenzoylpropane |
Table based on findings from complexation studies of astatine(III). osti.gov
Future Directions and Emerging Research Avenues for 1,4 Dibenzoylbutane
Exploration of Novel Synthetic Pathways
The synthesis of 1,4-dicarbonyl compounds, including 1,4-dibenzoylbutane, is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research driver. acs.org Traditional methods often rely on Friedel-Crafts acylation of benzene (B151609) with adipoyl chloride. semanticscholar.orgcdnsciencepub.com However, emerging research focuses on developing novel catalytic systems and reaction cascades that offer improved yields, stereoselectivity, and functional group tolerance. acs.orgnih.gov
Future research will likely focus on several key areas:
Catalytic Systems: The development of novel catalysts, such as cobalt-based systems, for constructing 1,4-dicarbonyls is a promising avenue. acs.org These methods can involve cascade reactions that are more atom-economical and operationally simple than previous approaches. acs.org
Stereodivergent Synthesis: Building on recent breakthroughs in the synthesis of other 1,4-dicarbonyls, future work could adapt stereodivergent strategies to produce specific stereoisomers of substituted this compound derivatives. nih.govnih.gov This involves using techniques like sulfonium (B1226848) rearrangements to control the stereochemical outcome. nih.gov
Green Chemistry Approaches: Exploring more environmentally benign synthetic routes is a critical future direction. This could involve using safer solvents, reducing reaction steps, and employing biocatalytic methods or photochemical reactions that minimize waste and energy consumption. beilstein-journals.org
Metabolic Engineering: Synthetic metabolism, which combines metabolic engineering with enzyme design, could offer entirely new pathways to produce 1,4-dicarbonyl compounds and their precursors, potentially enabling production from renewable feedstocks. nih.gov
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research Focus |
| Advanced Catalysis | Higher yields, milder reaction conditions, improved functional group tolerance. | Cobalt-catalyzed cascade reactions, development of novel organocatalysts. acs.org |
| Stereoselective Methods | Access to specific, highly substituted stereoisomers for chiral applications. | Ynamide/vinyl sulfoxide (B87167) coupling and sulfonium rearrangements. nih.govnih.gov |
| Photochemical Synthesis | Use of light as a traceless reagent, enabling unique radical pathways. beilstein-journals.orgrsc.org | Amine-catalyzed photochemical synthesis, aldehyde-initiated transformations. beilstein-journals.orgrsc.org |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of existing syntheses in continuous flow reactors. |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. rsc.org Methods such as Density Functional Theory (DFT) and force-field calculations are increasingly used to investigate reaction mechanisms, conformational preferences, and electronic properties. rsc.orgresearchgate.net
Future computational research on this compound is expected to advance in the following areas:
Conformational Analysis: Detailed computational studies can elucidate the complex conformational landscape of the flexible butane (B89635) chain and its influence on the molecule's properties and reactivity. researchgate.netresearchgate.net The crystal structure of this compound reveals an all-trans conformation for the methylenic sequence in the solid state, and computational models can explore its behavior in solution. researchgate.netresearchgate.net
Mechanistic Elucidation: Computational modeling is crucial for understanding the intricate mechanisms of reactions involving this compound, such as its photochemical behavior and cyclization reactions. rsc.orgcdnsciencepub.comnih.gov For instance, DFT calculations have been used to study the enantioselectivity of reactions involving 1,4-dicarbonyls and to investigate the formation of various products in AlCl₃-catalyzed cascade reactions. semanticscholar.orgrsc.orgacs.org
Predictive Material Design: By establishing clear structure-property relationships, computational models can accelerate the design of new materials. mdpi.comresearchgate.net This involves simulating how modifications to the this compound structure would affect properties relevant to polymers or photoinitiators, guiding synthetic efforts toward promising candidates. chemimpex.commdpi.com
Machine Learning Integration: The integration of machine learning with computational chemistry can accelerate the discovery of new derivatives and the prediction of their properties by learning from large datasets of calculated and experimental results. mdpi.comresearchgate.net
Expansion of Applications in Emerging Material Technologies
This compound already serves as a valuable component in several material applications, notably as a photoinitiator for UV-curable coatings and in the synthesis of specialty polymers. chemimpex.com The future holds significant potential for expanding its use in more advanced and emerging technologies.
| Technology Area | Potential Application of this compound | Rationale and Research Direction |
| Advanced Polymers | Monomer for high-performance or functional polymers. | Its diketone structure allows for the creation of materials with tailored thermal and mechanical properties for sectors like electronics and automotive. chemimpex.comsemanticscholar.orglidsen.com |
| Supramolecular Chemistry | Building block for self-assembling systems. | The rigid benzoyl groups and flexible linker can be used to design host-guest systems, molecular cages, or stimuli-responsive materials. bbau.ac.inwikipedia.orgbeilstein-journals.org |
| Drug Delivery | Component of biodegradable polymers or encapsulants. | The core structure can be functionalized to create biocompatible materials for controlled drug release. wikipedia.orgmdpi.com |
| Organic Electronics | Intermediate for materials with specific optical or electronic properties. ontosight.ai | Research into derivatives could lead to new organic semiconductors or photoactive materials for sensors and other devices. researchgate.netsolubilityofthings.com |
The development of dynamic polymer networks, such as vitrimers, which possess reprocessing and recycling capabilities, represents a significant opportunity. semanticscholar.org Incorporating structures like this compound into these networks could lead to robust materials with desirable functional characteristics. semanticscholar.org Furthermore, its role as an intermediate for molecules with unique optical properties makes it a candidate for research in advanced materials for high-tech industries. chemimpex.comontosight.ai
Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling reaction outcomes and designing new applications. While it is known to participate in various reactions, from cyclizations to photochemical processes, the detailed pathways are often complex. cdnsciencepub.comresearchgate.net
Key areas for future mechanistic investigation include:
Photochemistry: The triplet state behavior of this compound exhibits a rapid internal self-quenching interaction between the two carbonyl groups, a phenomenon that is faster in this molecule than in similar dibenzoylalkanes. cdnsciencepub.comcdnsciencepub.comglobalauthorid.com The exact mechanism for this efficient self-quenching is not fully understood and warrants further investigation. cdnsciencepub.comglobalauthorid.com Such studies are critical for optimizing its use as a photoinitiator. chemimpex.combeilstein-journals.org
Aldol (B89426) Condensation: Acid-catalyzed aldol condensation of this compound can lead to the formation of unconjugated cyclopentene (B43876) derivatives. researchgate.netresearchgate.netacs.org Detailed mechanistic studies, aided by spectroscopic and computational methods, can shed light on the cascade of events, including Friedel-Crafts acylation followed by cyclization, and explain product distributions. semanticscholar.orgresearchgate.netacs.org
Rearrangement Reactions: The di-π-methane rearrangement is a known photochemical process for 1,4-dienes. youtube.comslideshare.net Investigating the potential for analogous complex photochemical rearrangements in this compound could uncover novel transformations and synthetic routes to complex molecular architectures.
Design of New Derivatives with Enhanced Functionality
The core structure of this compound is a versatile platform for the design and synthesis of new derivatives with tailored and enhanced functionalities. By modifying the phenyl rings or the butane backbone, researchers can fine-tune the molecule's electronic, steric, and chemical properties for specific applications. nih.govnih.govfrontiersin.org
Future research in this area could pursue several strategic directions:
Bioactive Molecules: The 1,4-dicarbonyl motif is a valuable building block for synthesizing various heterocyclic compounds, such as pyrroles and pyridazines, which are common in bioactive molecules. acs.orgnih.gov Derivatives of this compound could be explored as precursors to novel pharmaceutical agents or agrochemicals. ontosight.aifrontiersin.org
Functional Polymers: Introducing functional groups onto the phenyl rings of this compound before polymerization can lead to polymers with specific capabilities, such as fluorescence, chemosensing, or enhanced thermal stability. mpg.de
Stereochemically Rich Molecules: As a precursor, this compound and its derivatives can be used to generate highly substituted and valuable products like γ-lactones and γ-lactams through diastereoselective additions of nucleophiles. nih.govacs.org This approach has been used to synthesize natural products like (+)-nephrosteranic acid and (+)-rocellaric acid from a related 1,4-dicarbonyl compound. nih.govacs.org
Catalyst Development: Derivatives could be designed to act as ligands for metal catalysts or as organocatalysts themselves, leveraging the defined geometry of the two benzoyl groups.
| Derivative Class | Potential Functionality | Design Strategy |
| Heterocyclic Compounds | Biological activity (e.g., anticancer, antifungal). ontosight.aifrontiersin.org | Cyclization reactions with nitrogen or sulfur-containing reagents. acs.orgfrontiersin.org |
| Substituted Aromatics | Modified electronic properties, reactive handles for polymerization. | Electrophilic aromatic substitution on the phenyl rings. nih.gov |
| Chiral Lactones/Lactams | Intermediates for natural product synthesis, chiral auxiliaries. | Stereoselective reduction or addition of nucleophiles followed by cyclization. nih.govacs.org |
| Fluorinated Derivatives | Enhanced stability, altered biological activity. | Incorporation of fluorine atoms onto the aromatic rings. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
